molecular formula C5H5F3N2O2 B13966622 1-(Trifluoroacetyl)imidazolidin-2-one CAS No. 5391-41-3

1-(Trifluoroacetyl)imidazolidin-2-one

Cat. No.: B13966622
CAS No.: 5391-41-3
M. Wt: 182.10 g/mol
InChI Key: ACUWFQYXVZLYSM-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)imidazolidin-2-one is a fluorinated heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The trifluoroacetyl group attached to the imidazolidinone ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Trifluoroacetyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .

Another method involves the use of trifluoroacetyl chloride as the acylating agent. In this process, imidazolidin-2-one is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for efficient large-scale synthesis of the compound .

Mechanism of Action

The mechanism of action of 1-(Trifluoroacetyl)imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity. The imidazolidinone ring provides structural stability and facilitates the compound’s interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoroacetyl)imidazolidin-2-one is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability, reactivity, and binding affinity to molecular targets. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

5391-41-3

Molecular Formula

C5H5F3N2O2

Molecular Weight

182.10 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)imidazolidin-2-one

InChI

InChI=1S/C5H5F3N2O2/c6-5(7,8)3(11)10-2-1-9-4(10)12/h1-2H2,(H,9,12)

InChI Key

ACUWFQYXVZLYSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)C(F)(F)F

Origin of Product

United States

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